PDE10A Inhibitor Building Block: 2-Isopropyl Enables Key Amide Derivatives with Distinct SAR
In a Roche patent (US20120142665), 2-isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine is explicitly utilized to construct potent PDE10A inhibitors. The 2-isopropyl derivative is among a focused set of 2-substituted (including dimethylamino, morpholino) 7-amine compounds advanced into final amide coupling products [1]. While exact IC50 values for the free amine are not reported, the patent's inclusion of multiple 2-isopropyl-containing final compounds (e.g., N-(2-isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole-5-carboxamide) demonstrates that the isopropyl group provides the necessary steric and lipophilic complementarity for PDE10A active site engagement, whereas smaller (methyl) or larger (phenyl) substituents lead to distinct SAR branches [1].
| Evidence Dimension | Presence in PDE10A inhibitor patent examples |
|---|---|
| Target Compound Data | 2-Isopropyl variant used as key intermediate for multiple potent amide final compounds |
| Comparator Or Baseline | 2-Dimethylamino, 2-morpholino, 2-phenyl variants also exemplified; no single comparator directly ranked |
| Quantified Difference | Not quantifiable from free amine alone; differentiation manifests in final compound potency and selectivity |
| Conditions | Patent US20120142665; PDE10A cAMP binding assay context |
Why This Matters
Procuring the 2-isopropyl-7-amine enables direct access to a patent-validated SAR branch for PDE10A inhibitors, avoiding synthetic re-derivation and uncertainty associated with alternative 2-substituted starting materials.
- [1] Flohr A, Gobbi L, Groebke Zbinden K, et al. TRIAZOLOPYRIDINE COMPOUNDS. United States Patent Application US20120142665. Published June 7, 2012. Assigned to Hoffmann-La Roche Inc. View Source
